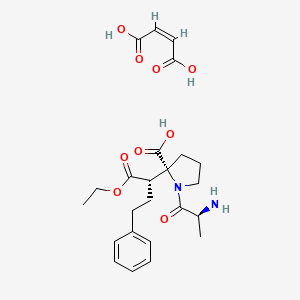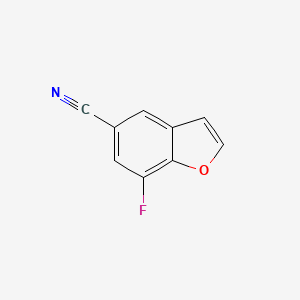
7-Fluoro-1-benzofuran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1-benzofuran-5-carbonitrile is a chemical compound that belongs to the benzofuran family. . The presence of a fluorine atom and a nitrile group in its structure makes this compound a compound of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-benzofuran-5-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method is the free radical cyclization cascade, which is an effective way to construct complex benzofuran derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-1-benzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5-carboxylic acid derivatives, while reduction can produce benzofuran-5-amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-1-benzofuran-5-carbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-Fluoro-1-benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and nitrile group can enhance its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit key enzymes involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the fluorine and nitrile groups.
7-Fluoro-1-benzofuran-5-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
5-Fluoro-2-benzofuran-1-carbonitrile: This is another fluorinated benzofuran derivative with a different substitution pattern.
Uniqueness: 7-Fluoro-1-benzofuran-5-carbonitrile is unique due to the specific positioning of the fluorine atom and nitrile group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H4FNO |
|---|---|
Molekulargewicht |
161.13 g/mol |
IUPAC-Name |
7-fluoro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H4FNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H |
InChI-Schlüssel |
NZFLPLSFZPPTND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(C=C(C=C21)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



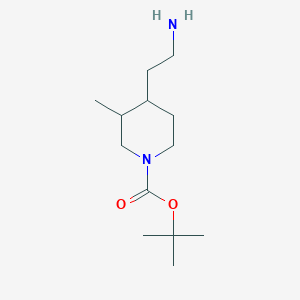
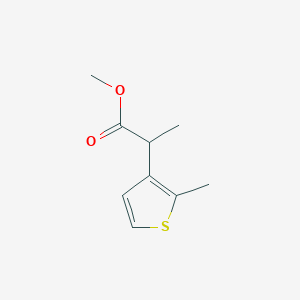

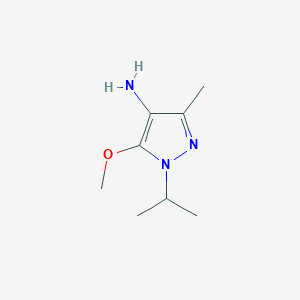
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13062445.png)
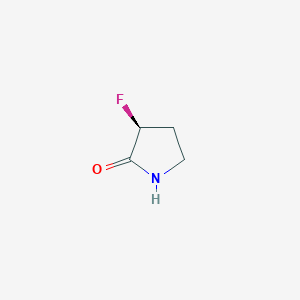
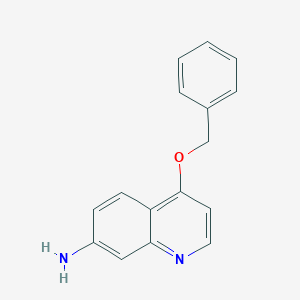
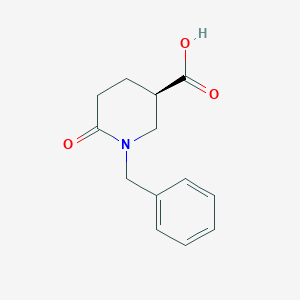
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)


